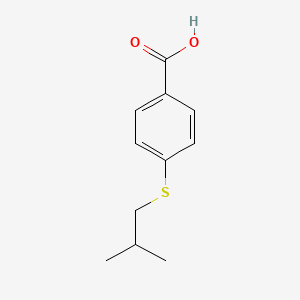

4-(Isobutylthio)benzoic acid

Description

4-(Isobutylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of a benzoic acid core substituted with an isobutylthio group at the para position

Properties

IUPAC Name |

4-(2-methylpropylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFFVDSZGLBUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isobutylthio)benzoic acid typically involves the introduction of the isobutylthio group to the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with an isobutylthiol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the substitution reaction. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution reactions, with directing effects governed by the interplay of the –COOH and –S–iBu groups:

Key Insight : The –COOH group’s strong electron-withdrawing effect (–I) makes the ring less reactive than benzene but directs incoming electrophiles to the meta position relative to itself . The thioether’s weak electron-donating resonance (+R) has minimal impact on regioselectivity in this case.

Oxidation Reactions

The thioether group (–S–iBu) is susceptible to oxidation:

Decarboxylation

The carboxylic acid group can undergo decarboxylation under specific conditions:

*Specific halogen depends on reagent (e.g., Br₂ for bromination).

Functional Group Transformations

The carboxylic acid participates in typical acid-derived reactions:

Thioether-Specific Reactions

The –S–iBu group enables distinct transformations:

Competitive Directing Effects in EAS

A computational comparison of substituent influences:

| Substituent | Electronic Effect | Directing Power | Resultant Reactivity |

|---|---|---|---|

| –COOH | Strong –I, –M | Meta-directing | Dominates regioselectivity in most EAS reactions. |

| –S–iBu | Weak +R, –I | Ortho/Para-directing | Insufficient to override –COOH’s meta-directing effect. |

Thermal Stability and Side Reactions

Under pyrolysis (>300°C), the compound may undergo:

Scientific Research Applications

4-(Isobutylthio)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isobutylthio)benzoic acid depends on its chemical structure and the functional groups present. The carboxylic acid group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The isobutylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

- 4-Methylthio benzoic acid

- 4-Ethylthio benzoic acid

- 4-Propylthio benzoic acid

Comparison: 4-(Isobutylthio)benzoic acid is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.